![molecular formula C40H56N10O4Si2 B15125978 3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)
3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine is a complex organic compound with significant applications in scientific research. This compound is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. The addition of tert-butyldimethylsilyl groups and other modifications enhance its stability and functionality, making it valuable for various research purposes.
Métodos De Preparación
The synthesis of 3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine involves multiple steps The process typically starts with the protection of the hydroxyl groups of guanosine using tert-butyldimethylsilyl chloride in the presence of a base such as imidazoleThe final product is purified using chromatographic techniques to achieve the desired purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and tert-butyldimethylsilyl groups.
Hydrolysis: The silyl protecting groups can be removed under acidic or basic conditions to yield the deprotected guanosine derivative.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with DNA and RNA, providing insights into genetic processes.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to form DNA adducts that may inhibit cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of DNA adducts. The imidazoquinoxaline moiety interacts with the DNA, leading to the formation of covalent bonds with the guanine bases. This interaction can disrupt the normal function of the DNA, potentially leading to the inhibition of cancer cell growth. The molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
Similar compounds include other guanosine derivatives with different protective groups or modifications. For example:
2’,3’-Di-O-acetyl-guanosine: This compound has acetyl groups instead of tert-butyldimethylsilyl groups, offering different stability and reactivity.
8-Amino-2’-deoxyguanosine: This derivative lacks the imidazoquinoxaline moiety but retains the amino group at the 8-position, making it useful for different types of research.
The uniqueness of 3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine lies in its specific modifications that enhance its stability and functionality for targeted research applications.
Propiedades
Fórmula molecular |
C40H56N10O4Si2 |
|---|---|
Peso molecular |
797.1 g/mol |
Nombre IUPAC |
9-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)-6-phenylmethoxypurine-2,8-diamine |
InChI |
InChI=1S/C40H56N10O4Si2/c1-24-21-42-26-18-19-27-32(31(26)43-24)44-37(49(27)8)48-38-45-33-34(46-36(41)47-35(33)51-22-25-16-14-13-15-17-25)50(38)30-20-28(54-56(11,12)40(5,6)7)29(53-30)23-52-55(9,10)39(2,3)4/h13-19,21,28-30H,20,22-23H2,1-12H3,(H2,41,46,47)(H,44,45,48) |
Clave InChI |
MCJCKSMTQLIMSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4C6CC(C(O6)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)N=C(N=C5OCC7=CC=CC=C7)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
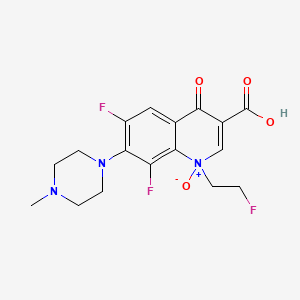
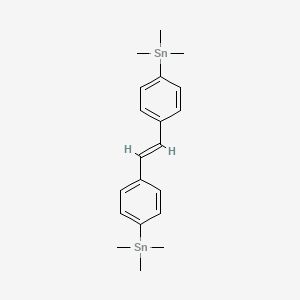
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
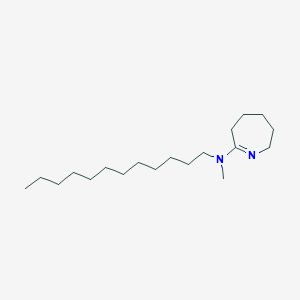
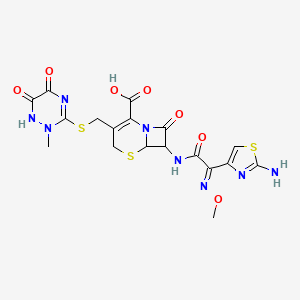

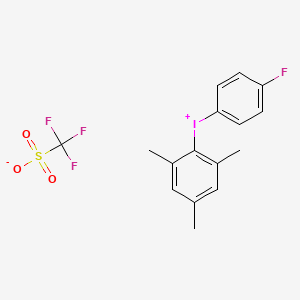
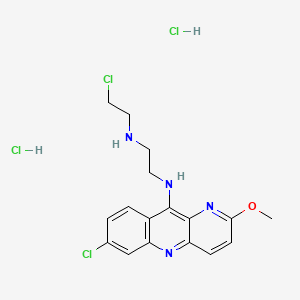
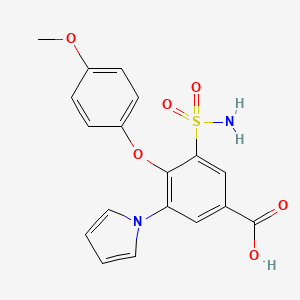
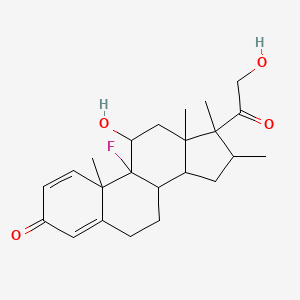

![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)
